A Technical Guide to the Spectroscopic Characterization of 4-tert-butyl-2-nitrobenzoic Acid
A Technical Guide to the Spectroscopic Characterization of 4-tert-butyl-2-nitrobenzoic Acid
This document provides an in-depth technical guide to the spectroscopic analysis of 4-tert-butyl-2-nitrobenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic chemistry and drug development. As direct experimental spectra for this specific compound are not widely published, this guide leverages established principles of spectroscopy and comparative data from closely related analogues to present a comprehensive and predictive analysis. This approach, rooted in first principles, provides researchers with a robust framework for the identification and characterization of this molecule.
Introduction: Molecular Structure and Spectroscopic Implications
4-tert-butyl-2-nitrobenzoic acid (Molecular Formula: C₁₁H₁₃NO₄, Molecular Weight: 223.22 g/mol ) possesses a unique arrangement of functional groups that give rise to a distinct spectroscopic fingerprint.[1] The molecule comprises a benzene ring substituted with three groups:
-
A carboxylic acid (-COOH) group, which is strongly deactivating and meta-directing.
-
A nitro (-NO₂) group, which is also strongly deactivating and meta-directing.
-
A tert-butyl (-C(CH₃)₃) group, which is activating and ortho-, para-directing.
The steric and electronic interplay of these groups dictates the chemical environment of each proton and carbon atom, as well as the vibrational modes and mass spectrometric fragmentation patterns. The ortho-positioning of the bulky carboxylic acid and nitro groups introduces significant steric hindrance, which can influence the planarity of these groups relative to the benzene ring and affect resonance. This guide will dissect the expected outcomes for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 4-tert-butyl-2-nitrobenzoic acid, both ¹H and ¹³C NMR provide invaluable structural information.
¹H NMR Spectroscopy: Deciphering the Proton Environment
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the tert-butyl protons, and the acidic proton of the carboxyl group. The electron-withdrawing nature of the nitro and carboxyl groups will significantly deshield the aromatic protons, shifting them downfield.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| Carboxyl H | ~10.0 - 13.0 | Broad Singlet | 1H | The acidic proton of a carboxylic acid typically appears as a broad singlet in this region due to hydrogen bonding and chemical exchange.[2] |
| Aromatic H-3 | ~8.2 - 8.4 | Doublet (d) | 1H | Positioned between two strongly electron-withdrawing groups (-COOH and -NO₂), this proton is expected to be the most deshielded aromatic proton. It will be split by H-5 (meta-coupling). |
| Aromatic H-5 | ~7.8 - 8.0 | Doublet of Doublets (dd) | 1H | This proton is ortho to the tert-butyl group and meta to both the nitro and carboxyl groups. It will exhibit ortho-coupling with H-6 and meta-coupling with H-3. |
| Aromatic H-6 | ~7.6 - 7.8 | Doublet (d) | 1H | Positioned ortho to the carboxyl group and para to the nitro group, this proton is deshielded. It will be split by H-5 (ortho-coupling). |
| tert-Butyl H | ~1.35 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, as there are no adjacent protons to cause splitting. Its chemical shift is consistent with a tert-butyl group on an aromatic ring.[3] |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The electron-withdrawing substituents will cause a downfield shift for the carbons they are attached to (ipso-carbons) and other carbons in the ring.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| Carboxyl (C=O) | ~168 - 172 | The carbonyl carbon of a benzoic acid derivative. |
| Aromatic C-4 | ~155 - 158 | Ipso-carbon attached to the tert-butyl group, shifted downfield. |
| Aromatic C-2 | ~148 - 151 | Ipso-carbon attached to the strongly electron-withdrawing nitro group, significantly shifted downfield.[4] |
| Aromatic C-6 | ~132 - 135 | Deshielded due to its position ortho to the carboxyl group. |
| Aromatic C-1 | ~130 - 133 | Ipso-carbon attached to the carboxyl group. |
| Aromatic C-5 | ~128 - 131 | Aromatic CH carbon. |
| Aromatic C-3 | ~123 - 126 | Aromatic CH carbon, influenced by adjacent electron-withdrawing groups. |
| Quaternary C (tert-Butyl) | ~35 | The quaternary carbon of the tert-butyl group.[5] |
| Methyl C (tert-Butyl) | ~31 | The three equivalent methyl carbons of the tert-butyl group.[5] |
Experimental Protocol for NMR Analysis
This protocol outlines the standard procedure for acquiring high-resolution NMR spectra of 4-tert-butyl-2-nitrobenzoic acid.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.
Materials:
-
4-tert-butyl-2-nitrobenzoic acid (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean vial. Ensure the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H Spectrum Acquisition:
-
Set the spectral width to approximately 15 ppm.
-
Use a standard 30-45° pulse angle.
-
Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
-
¹³C Spectrum Acquisition:
-
Switch to the ¹³C nucleus.
-
Use a proton-decoupled pulse program.
-
Set the spectral width to approximately 220 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is less sensitive.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase correct and baseline correct the resulting spectra. Reference the spectra to the TMS signal at 0 ppm.[6]
Caption: NMR analysis workflow from sample preparation to structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 4-tert-butyl-2-nitrobenzoic acid will be dominated by absorptions from the carboxylic acid and nitro groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity | Rationale |
| 2500-3300 | Carboxylic Acid | O-H stretch | Broad | The characteristic broad absorption of a hydrogen-bonded carboxylic acid O-H group.[7] |
| ~1700-1725 | Carboxylic Acid | C=O stretch | Strong | The strong carbonyl stretch is a hallmark of the carboxylic acid functional group. |
| ~1520-1560 | Nitro Group | N-O asymmetric stretch | Strong | A strong, characteristic absorption for the nitro group.[7] |
| ~1340-1380 | Nitro Group | N-O symmetric stretch | Strong | The second characteristic absorption for the nitro group.[7] |
| ~2960-2870 | tert-Butyl Group | C-H stretch | Medium | Aliphatic C-H stretching vibrations. |
| ~1600, ~1475 | Aromatic Ring | C=C stretch | Medium-Weak | Vibrations associated with the aromatic ring skeleton. |
Experimental Protocol for FTIR-ATR Analysis
Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples directly without extensive preparation.
Objective: To obtain a high-quality IR spectrum to identify the key functional groups.
Materials:
-
4-tert-butyl-2-nitrobenzoic acid (solid powder)
-
FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal)
-
Solvent for cleaning (e.g., isopropanol or ethanol)
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum by the software.[8]
-
Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal, which is critical for obtaining a high-quality spectrum.[8]
-
Data Acquisition: Collect the sample spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.
-
Cleaning and Analysis: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a soft tissue dampened with a suitable solvent. Analyze the resulting spectrum for the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further confirmation of its structure. For 4-tert-butyl-2-nitrobenzoic acid, Electron Ionization (EI) is a suitable technique.
Predicted Mass Spectrum Data (Electron Ionization)
The molecular formula C₁₁H₁₃NO₄ corresponds to an exact mass of 223.0845 Da.[1] The EI mass spectrum is expected to show a molecular ion peak (M⁺˙) and several characteristic fragment ions.
| m/z (mass-to-charge) | Proposed Fragment | Formula | Rationale for Fragmentation |
| 223 | [M]⁺˙ | [C₁₁H₁₃NO₄]⁺˙ | Molecular ion. |
| 208 | [M - CH₃]⁺ | [C₁₀H₁₀NO₄]⁺ | Loss of a methyl radical from the tert-butyl group, a common fragmentation pathway for t-butyl arenes, leading to a stable benzylic cation.[9] |
| 178 | [M - NO₂]⁺ | [C₁₁H₁₃O₂]⁺ | Loss of a nitro radical. |
| 177 | [M - H₂O]⁺˙ | [C₁₁H₁₁NO₃]⁺˙ | Loss of water, potentially through an "ortho effect" involving the carboxylic acid and nitro groups. |
| 163 | [M - CH₃ - COOH]⁺ | [C₉H₁₀NO₂]⁺ | Subsequent loss of the carboxyl group from the [M - CH₃]⁺ ion. |
| 57 | [C(CH₃)₃]⁺ | [C₄H₉]⁺ | The tert-butyl cation is a very stable and often prominent fragment. |
Experimental Protocol for Electron Ionization MS
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
4-tert-butyl-2-nitrobenzoic acid
-
Mass spectrometer with an EI source (e.g., GC-MS or direct insertion probe)
-
Volatile solvent (if using GC-MS, e.g., dichloromethane or ethyl acetate)
Procedure:
-
Ion Source Parameters: Set the electron energy to 70 eV, the standard for EI to generate reproducible fragmentation patterns for library matching.[10]
-
Sample Introduction:
-
Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube and insert it into the probe. Gradually heat the probe to volatilize the sample directly into the ion source.
-
GC-MS: Prepare a dilute solution of the sample in a volatile solvent. Inject a small volume (e.g., 1 µL) into the GC. The GC will separate the compound and introduce it into the MS source.
-
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and expected fragments.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with predicted pathways to confirm the structure.
Sources
- 1. 4-Tert-butyl-2-nitrobenzoic acid | C11H13NO4 | CID 257326 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. 4-tert-Butylbenzoic acid(98-73-7) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Nitrobenzoic acid(552-16-9) 13C NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. 4-tert-Butyl-2-nitrophenol(3279-07-0) 1H NMR spectrum [chemicalbook.com]
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